2-Amino-5-iodo-3-nitrobenzoic acid
Overview
Description
2-Amino-5-iodo-3-nitrobenzoic acid is an aromatic compound that contains amino, iodo, and nitro functional groups attached to a benzoic acid core
Mechanism of Action
Target of Action
It’s known that nitro compounds are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This suggests that the compound may interact with biological targets that have affinity for nitrogen derivatives.
Mode of Action
It’s known that nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function.
Biochemical Pathways
It’s known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . This suggests that the compound may affect biochemical pathways involving these types of reactions.
Pharmacokinetics
It’s known that the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This suggests that the compound may have unique ADME properties that impact its bioavailability.
Result of Action
It’s known that nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation . This suggests that the compound may induce changes at the molecular and cellular levels through these types of reactions.
Action Environment
It’s known that nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and phase.
Biochemical Analysis
Biochemical Properties
Nitro compounds, like 2-Amino-5-iodo-3-nitrobenzoic acid, are important nitrogen derivatives . The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds .
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-Amino-5-iodobenzoic acid, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-iodo-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Boron reagents, palladium catalysts.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of 2-Amino-5-iodo-3-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Amino-5-iodo-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzoic acid: Lacks the iodo group, making it less versatile in substitution reactions.
2-Iodo-5-nitrobenzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and nucleophilic reactions
Uniqueness
2-Amino-5-iodo-3-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, iodo, and nitro) on the benzoic acid core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-amino-5-iodo-3-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZKBWEUQFLAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704540 | |
Record name | 2-Amino-5-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153949-03-1 | |
Record name | 2-Amino-5-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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